molecular formula C7H16ClNO2 B3027217 Methyl 5-(methylamino)pentanoate hydrochloride CAS No. 1253582-24-9

Methyl 5-(methylamino)pentanoate hydrochloride

Cat. No. B3027217
CAS RN: 1253582-24-9
M. Wt: 181.66
InChI Key: KKNMRJYPMNVNLR-UHFFFAOYSA-N
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Description

“Methyl 5-(methylamino)pentanoate hydrochloride” is a chemical compound with the CAS Number: 1253582-24-9 . It has a molecular weight of 181.66 and its molecular formula is C7H16ClNO2 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(methylamino)pentanoate hydrochloride” is represented by the formula C7H16ClNO2 . The Inchi Code for this compound is 1S/C7H15NO2.ClH/c1-8-6-4-3-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“Methyl 5-(methylamino)pentanoate hydrochloride” is a powder . It has a molecular weight of 181.66 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

  • Chemotherapeutic Agent Design : Methyl 5-(methylamino)pentanoate hydrochloride analogs have been explored in the design of chemotherapeutics targeting DNA. Solid-state structural analysis using X-ray diffraction and NMR spectroscopy indicates the potential of these compounds in chemotherapeutic applications (Żabiński, Maciejewska, & Wolska, 2010).

  • Spectroscopic Characterization in Forensic Science : This compound has been characterized using mass spectrometric, NMR spectroscopic, and infrared spectroscopic data, aiding in the structural elucidation of designer drugs and their synthesis by-products (Westphal et al., 2012).

  • Cathinone Derivative Identification : It's a part of cathinone derivative identification, where its properties were examined using a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction method (Nycz et al., 2016).

  • Photodynamic Therapy (PDT) in Dermatology : 5-amino-4-oxo-pentanoate (methylaminolevulinate, MAL), a related compound, has been used in PDT for treating actinic keratoses. Its efficacy, patient satisfaction, and cosmetic outcomes were evaluated in a split-face study comparing different light sources (Babilas et al., 2007).

  • Biofuel Research : Methyl valerate, a methyl ester related to methyl 5-(methylamino)pentanoate, has been investigated as a surrogate for biodiesel. Studies include ignition delays measured using a rapid compression machine, providing insights into its utility as a biofuel (Weber et al., 2018).

  • Anticancer Drug Development : Amino acetate functionalized Schiff base organotin(IV) complexes, involving derivatives of this compound, have shown promise as anticancer drugs. These complexes were tested against various human tumor cell lines, indicating their potential in cancer treatment (Basu Baul et al., 2009).

  • Electrosynthesis in Pharmaceutical Compounds : The electroreduction of methyl 5-nitro-4-oxopentanate, a closely related compound, has been studied for the preparation of 5-amino-4-oxopentanoic acid hydrochloride. This process is significant in the synthesis of pharmaceutical compounds (Konarev, Lukyanets, & Negrimovskii, 2007).

  • Fragrance and Plasticizer Production : Methyl valerate, also known as methyl pentanoate, is used as a fragrance in beauty care products and as a plasticizer. A study presents the design of the process for its manufacture, utilizing a reactive distillation column (Chen, Chung, & Lee, 2016).

Safety and Hazards

The safety information for “Methyl 5-(methylamino)pentanoate hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

methyl 5-(methylamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8-6-4-3-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMRJYPMNVNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(methylamino)pentanoate hydrochloride

CAS RN

1253582-24-9
Record name Pentanoic acid, 5-(methylamino)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253582-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-(methylamino)pentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 1-methyl-2-piperidinone (4.40 mL, 40.0 mmol) in aqueous sodium hydroxide (4 M, 11.0 mL, 44.0 mmol) was heated at 100° C. for 15 h. The reaction mixture was cooled to room temperature and then acidified to pH 2 with concentrated hydrochloric acid. The mixture was then concentrated under reduced pressure to give crude 5-methylaminopentanoic acid as a pinkish white solid. To the crude 5-methylaminopentanoic acid was added MeOH (40.0 mL, 987 mmol) and concentrated hydrochloric acid (0.33 mL, 4.0 mmol). The resulting cloudy solution was heated at 60° C. for 39 h at which time LC-MS showed remaining starting material. Additional concentrated hydrochloric acid (0.33 mL, 4.0 mmol) was added and the resulting mixture was heated at 60° C. for 33 h and then at 65° C. for an additional 24 h. LC-MS showed remaining starting material. The reaction mixture was concentrated under reduced pressure and a solution of hydrogen chloride in MeOH (1.25 M) was added to the residue. The resulting mixture was heated at 60° C. for 72 h at which time no remaining starting material was observed by LC-MS. The reaction mixture was partially concentrated under reduced pressure and the solid material that formed was removed by filtration, washing with MeOH. The filtrate was then concentrated under reduced pressure to provide methyl 5-methylaminopentanoate hydrochloride (7.57 g, 100% yield) as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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